1-Boc-4-(3-三氟甲基苯氨基)-哌啶

描述

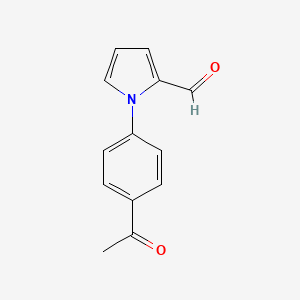

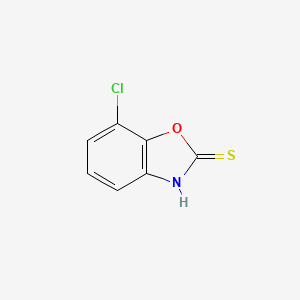

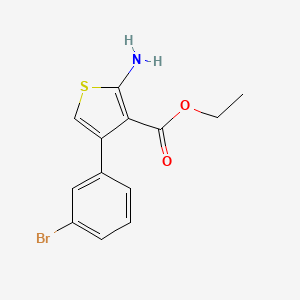

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound offered by several providers such as BOC Sciences and Benchchem. It has a molecular formula of C18H25F3N2O2 and an average mass of 358.398 Da .

Synthesis Analysis

The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 3-Aminobenzotrifluoride . It is a versatile chemical compound used in scientific research and offers immense potential in various fields, including medicinal chemistry and materials science.Molecular Structure Analysis

The molecular structure of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine consists of 18 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学研究应用

合成和化学转化

1-Boc-4-(3-三氟甲基苯氨基)-哌啶在多种与药物相关的化合物的合成中充当关键中间体。它的重要性在于通过各种化学转化(包括钯催化的芳基化过程)促进复杂分子的形成。例如,钯催化的 N-Boc-哌啶的 β-选择性 C(sp3)-H 芳基化能够直接得到 3-芳基-N-Boc-哌啶,展示了该化合物在以高选择性和效率构建哌啶环中的用途 (Millet & Baudoin, 2015)。该方法有利于合成药物研究中的重要构件。

对映选择性合成

含有季立体中心的 2-取代的 2-苯基吡咯烷和 -哌啶的对映选择性合成展示了相关的 N-Boc-哌啶衍生物的另一个应用。该过程涉及对映富集的 N-Boc-2-苯基吡咯烷或 -哌啶的锂化取代,该过程通过综合合成实验和原位红外光谱监测进行优化 (Sheikh 等,2012)。由于它们的药理学意义,这些化合物在药物开发中至关重要。

树状聚合物合成

合成新型树状 G-2 三聚氰胺(以哌啶基序作为关键连接基)突出了该化合物在制造先进材料中的应用。这些树状聚合物以 4-(正辛氧基)苯胺为外围单元,因其在固态下的自组装特性而显着,形成大的、均匀堆积的球形纳米聚集体。这项研究为开发在纳米技术和材料科学中具有潜在应用的新材料开辟了道路 (Sacalis 等,2019)。

荧光化合染料离子载体的开发

哌啶功能化的硼二吡咯亚甲烯 (BODIPY) 衍生物已被开发为 pH 指示剂,在去质子化后表现出荧光增强。这一创新应用展示了在离子选择性光电极的设计中使用 1-Boc-4-(3-三氟甲基苯氨基)-哌啶衍生物的潜力,为传感器技术和分析化学的进步做出了贡献 (Li 等,2016)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395532 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477864-09-8 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)